N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide” is a chemical compound with the molecular formula C14H12ClN3O5S . It is a derivative of acetamide .
Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by various spectroanalytical data such as NMR and IR .Scientific Research Applications
Antimicrobial Activity : A study by Patel, Nimavat, Vyas, and Patel (2011) details the synthesis of compounds related to N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide. These compounds exhibit antimicrobial activity against species like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Patel, R. N., et al., 2011).
Synthesis and Characterization of Polymers : Mehdipour‐Ataei, Sarrafi, and Hatami (2004) synthesized a novel diamine with a built-in sulfone, ether, and amide structure, which is closely related to the chemical structure . This compound was used to create various polyimides, highlighting its utility in the development of new polymer materials with specific properties like thermal stability (Mehdipour‐Ataei, S., et al., 2004).
Synthesis of Nonproteinogenic Amino Acids : Monteiro, Kołomańska, and Suárez (2010) presented methods for synthesizing novel N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives. These non-natural amino acids, which incorporate a similar sulfonamide structure, demonstrate the compound's relevance in the synthesis of specialized amino acids (Monteiro, L. S., et al., 2010).
Carbonic Anhydrase Inhibitors : Ulus et al. (2013) synthesized derivatives that included 4-amino-N-(4-sulfamoylphenyl)benzamide, which showed effective inhibition against carbonic anhydrase isoforms. This indicates potential applications in therapeutic agents targeting this enzyme (Ulus, R., et al., 2013).
Cytotoxic Activity Against Cancer Cell Lines : Ravichandiran et al. (2019) investigated the synthesis and anticancer evaluation of certain derivatives. These compounds showed significant cytotoxic activity against human cancer cell lines, suggesting the potential use of related compounds in cancer treatment (Ravichandiran, P., et al., 2019).
Mechanism of Action
Mode of Action
The presence of a sulfonyl group and a nitrophenyl group suggests that it might interact with its targets through hydrogen bonding or electrostatic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures have been shown to influence various biochemical pathways, including inflammatory response and cellular signaling .
Pharmacokinetics
The pharmacokinetic properties of N-(4-(((4-Chloro-3-nitrophenyl)amino)sulfonyl)phenyl)ethanamide, including its absorption, distribution, metabolism, and excretion (ADME), are not well studied. Its bioavailability is also unknown. The compound’s molecular weight (369.78 g/mol) and LogP value (5.33) suggest that it might have reasonable membrane permeability, which could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its complex structure, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[4-[(4-chloro-3-nitrophenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5S/c1-9(19)16-10-2-5-12(6-3-10)24(22,23)17-11-4-7-13(15)14(8-11)18(20)21/h2-8,17H,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZVBQNZKWADGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.